molecular formula C17H18N2O6 B3082999 (2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate CAS No. 1135232-43-7

(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate

Cat. No.: B3082999
CAS No.: 1135232-43-7
M. Wt: 346.3 g/mol
InChI Key: WGFSCLBGQKGOSG-UHFFFAOYSA-N
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Description

(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety and a pyridine ring connected through an ethylamine linkage. The oxalate salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate typically involves multiple steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Attachment of the Ethylamine Linkage: The benzo[1,3]dioxole intermediate is then reacted with ethylamine in the presence of a suitable catalyst, such as palladium, to form the ethylamine linkage.

    Formation of the Pyridine Ring: The ethylamine derivative is then subjected to a nucleophilic substitution reaction with a pyridine derivative.

    Oxalate Salt Formation: Finally, the resulting compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of more efficient catalysts can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Sodium hydride, dimethylformamide (DMF) as a solvent, elevated temperatures.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate is unique due to its specific combination of the benzo[1,3]dioxole and pyridine moieties, which confer distinct chemical and biological properties. Its oxalate salt form further enhances its stability and solubility, making it more versatile for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.C2H2O4/c1-2-13(9-16-6-1)10-17-7-5-12-3-4-14-15(8-12)19-11-18-14;3-1(4)2(5)6/h1-4,6,8-9,17H,5,7,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFSCLBGQKGOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCNCC3=CN=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate

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